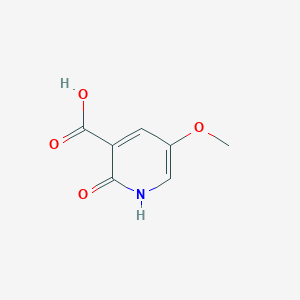

2-Hydroxy-5-Methoxynicotinsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-5-methoxynicotinic acid is a derivative of nicotinic acid, which is a precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+). This compound has a unique chemical structure that combines the properties of nicotinic acid and a hydroxyl group, making it a promising compound for various applications.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-5-methoxynicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for nicotinamide adenine dinucleotide (NAD+), which is essential for various biological processes.

Medicine: Its derivatives are being explored for their potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: It is used in the production of various chemicals and pharmaceuticals.

Biochemische Analyse

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methoxynicotinic acid can be achieved through various methods. One common approach involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction at 75°C for 2 hours . This reaction generates an intermediate compound, which is then reduced to form 2-Hydroxy-5-methoxynicotinic acid.

Industrial Production Methods: Industrial production of nicotinic acid, from which 2-Hydroxy-5-methoxynicotinic acid is derived, typically involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process, however, produces nitrous oxide as a by-product, which poses environmental challenges. Therefore, more eco-friendly methods are being explored for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-5-methoxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Nicotinic Acid: The parent compound, which lacks the hydroxyl and methoxy groups.

2-Hydroxy-5-methylnicotinic Acid: A similar compound with a methyl group instead of a methoxy group.

Biologische Aktivität

2-Hydroxy-5-methoxynicotinic acid (HMNA) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound features a hydroxyl group at the 2-position and a methoxy group at the 5-position of the pyridine ring. Its unique structure allows it to interact with various biological systems, influencing metabolic processes and signaling pathways.

The molecular formula of HMNA is C7H9NO3, with a molecular weight of approximately 155.15 g/mol. The synthesis of HMNA can be achieved through several methods, including:

- Hydroxylation : Introduction of the hydroxyl group.

- Methoxylation : Addition of the methoxy group.

- Oxidation and Reduction Reactions : Utilizing reagents such as potassium permanganate or lithium aluminum hydride.

These synthetic routes are crucial for producing HMNA in sufficient quantities for biological studies.

Biological Activities

Research indicates that 2-Hydroxy-5-methoxynicotinic acid exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

HMNA has demonstrated significant antioxidant properties. Studies have shown that it effectively reduces reactive oxygen species (ROS) levels in various cell lines, indicating its potential as a protective agent against oxidative stress.

| Compound | Assay Method | IC50 (µM) |

|---|---|---|

| HMNA | DPPH | 15.6 |

| HMNA | FRAP | 12.3 |

2. Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of HMNA against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound showed promising results with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 4.5 |

These findings suggest that HMNA may have potential applications in cancer therapy.

3. Enzyme Interaction

HMNA interacts with several enzymes, influencing metabolic pathways. It has been shown to modulate the activity of enzymes involved in NAD+ metabolism, which is crucial for energy production and cellular repair mechanisms.

Case Studies

Case Study 1: Antioxidant Evaluation

In a study conducted on human colorectal adenocarcinoma cells, HMNA was treated with tert-butyl hydroperoxide (TBHP) to induce oxidative stress. The results indicated that HMNA significantly reduced the formation of oxidative stress byproducts compared to untreated controls, highlighting its protective role against cellular damage.

Case Study 2: Cancer Cell Proliferation

A comparative study evaluated HMNA's effects alongside standard chemotherapeutic agents like doxorubicin and etoposide on various cancer cell lines. The results showed that HMNA exhibited selective cytotoxicity, particularly in hormone-dependent cancers, suggesting its potential as an adjunct therapy in oncology.

Eigenschaften

IUPAC Name |

5-methoxy-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJOSMUKUQWVRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.